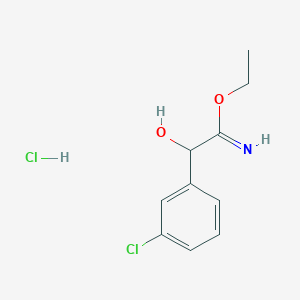
Ethyl 1-(3-chlorophenyl)-1-hydroxymethanecarboximidate hydrochloride
Cat. No. B8311544
M. Wt: 250.12 g/mol
InChI Key: IPCFXLKDECOUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04399296
Procedure details


By the procedure of Example 3, ethyl 1-(3-chlorophenyl)-1-hydroxymethanecarboximidate hydrochloride (9 g., 38 moles) in 250 ml. of tetrahydrofuran was converted to toluene recrystallized 5-(3-chlorophenyl)oxazolidine-2,4-dione (4.5 g., 56%, m.p. 142°-144° C.)
Quantity
9 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([CH:9]([OH:15])[C:10](=[NH:14])[O:11]CC)[CH:6]=[CH:7][CH:8]=1.[O:16]1CCC[CH2:17]1>C1(C)C=CC=CC=1>[Cl:2][C:3]1[CH:4]=[C:5]([CH:9]2[O:15][C:17](=[O:16])[NH:11][C:10]2=[O:14])[CH:6]=[CH:7][CH:8]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC=1C=C(C=CC1)C(C(OCC)=N)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized 5-(3-chlorophenyl)oxazolidine-2,4-dione (4.5 g., 56%, m.p. 142°-144° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C(C=CC1)C1C(NC(O1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
